molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-

Cat. No.: B12523194
CAS No.: 832722-38-0
M. Wt: 257.25 g/mol
InChI Key: HJVOBIPLLYZQBD-UHFFFAOYSA-N
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Description

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylmethyl group and a trifluoromethyl-substituted propenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:

    N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.

    Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(phenylmethyl)-: Lacks the trifluoromethyl-propenyl group.

    Acetamide, N-[1-(trifluoromethyl)-2-propenyl]-: Lacks the phenylmethyl group.

    Benzamide Derivatives: Compounds with similar structures but different substituents on the amide nitrogen.

Uniqueness

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of both the phenylmethyl and trifluoromethyl-propenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

832722-38-0

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide

InChI

InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3

InChI Key

HJVOBIPLLYZQBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F

Origin of Product

United States

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